3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a chloro-substituted indole, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 5-bromothiophene, followed by a series of coupling reactions to introduce the oxoethyl and chloroindole moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromothiophene and chloroindole moieties may interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one: shares structural similarities with other bromothiophene and chloroindole derivatives.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another compound featuring bromothiophene moieties.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with similar bromothiophene units.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its specific arrangement of bromothiophene, chloroindole, and hydroxy groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9BrClNO3S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrClNO3S/c15-11-5-4-10(21-11)9(18)6-14(20)7-2-1-3-8(16)12(7)17-13(14)19/h1-5,20H,6H2,(H,17,19) |
InChI Key |
BTFNMJWHRTXPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CC=C(S3)Br)O |
Origin of Product |
United States |
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